

In Vitro Pharmacological Profile of Amlodipine (as a representative Dihydropyridine Calcium Channel Blocker)

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Compound of Interest

Compound Name: *Elgodipine*

Cat. No.: *B049726*

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Disclaimer: The following in-depth technical guide on the in vitro pharmacological profile of Amlodipine is provided as a representative example due to the absence of specific public-domain data for "**Elgodipine**" in the conducted searches. Amlodipine, a well-characterized dihydropyridine calcium channel blocker, is used here to illustrate the requested data presentation, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals can adapt this framework for their internal data on **Elgodipine**.

Introduction

Amlodipine is a long-acting, dihydropyridine-class calcium channel blocker used in the management of hypertension and angina.[1][2][3] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] This document provides a comprehensive overview of the in vitro pharmacological properties of amlodipine, detailing its binding affinity, electrophysiological effects, and cellular functional activities.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For amlodipine, these studies have elucidated its interaction with L-type calcium channels.

Quantitative Binding Data

Target	Radioligand	Preparation	Kd (nM)	Bmax (pmol/mg protein)	Reference
L-type Calcium Channel	(-) [3H]amlodipine	Rat cardiac membrane fragments	1.64 ± 0.17	0.45 ± 0.08	[6]
L-type Calcium Channel	[3H]nitrendipine	Rat cardiac sarcolemma	-	-	[7]
Alpha-1a adrenergic receptor	-	Human	pKi = 5.63	-	[8]
Alpha-1b adrenergic receptor	-	Human	pKi = 5.1	-	[8]
Alpha-1d adrenergic receptor	-	Human	pKi = 5.27	-	[8]

Note: Further details on the specific binding parameters (Ki) against various radioligands can be found in specialized databases like the IUPHAR/BPS Guide to PHARMACOLOGY.[8]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of a test compound for L-type calcium channels in a specific tissue preparation.

Materials:

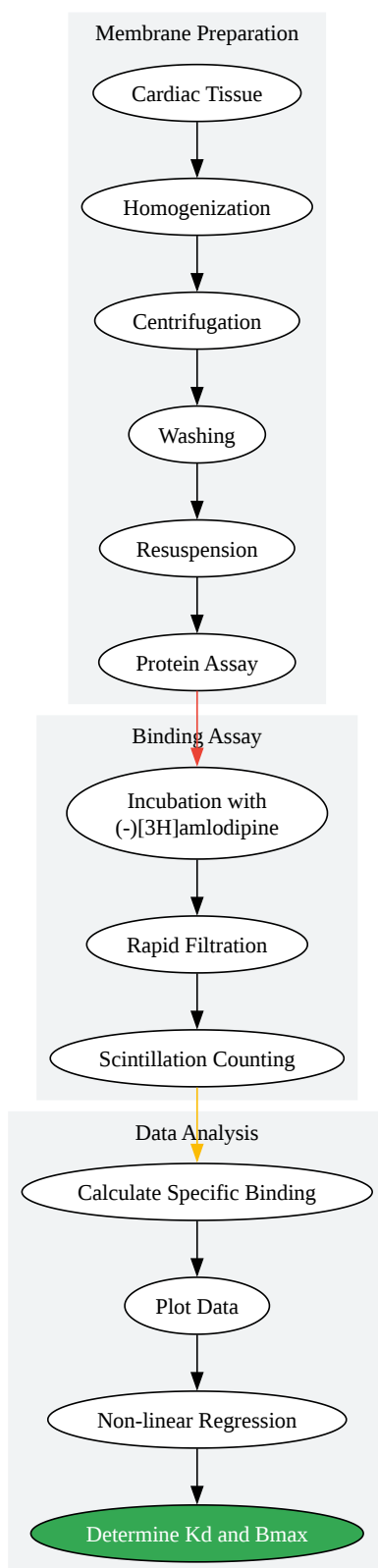
- Tissue Preparation: Rat cardiac membrane fragments.
- Radioligand: (-)[3H]amlodipine.

- Test Compound: Amlodipine (for competition assays).
- Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Membrane Preparation: Isolate cardiac tissue from rats and homogenize in an appropriate buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times and resuspend in the incubation buffer. Determine the protein concentration of the membrane preparation.
- Saturation Binding Assay:
 - Incubate a fixed amount of membrane protein with increasing concentrations of (-) [3H]amlodipine.
 - For each concentration, prepare parallel tubes containing an excess of unlabeled amlodipine to determine non-specific binding.
 - Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 5 hours for amlodipine).[6]
- Assay Termination: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

- Plot the specific binding data against the radioligand concentration.
- Analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the K_d and B_{max} values.[\[9\]](#)



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Electrophysiological Profiling

Electrophysiology studies are essential to characterize the functional effects of a compound on ion channel activity. For amlodipine, these studies confirm its inhibitory action on L-type calcium currents.

Quantitative Electrophysiology Data

Cell Type	Channel	Method	IC50	Key Findings	Reference
Rat Aortic Smooth Muscle Cells	L-type Ca ²⁺ Channel	Ca ²⁺ -induced contractions	1.9 nM	Potent inhibition of Ca ²⁺ -induced contractions	[7]
CHO cells expressing α 1C subunit	L-type Ca ²⁺ Channel	Whole-cell patch clamp	-	Inhibition of inward Ba ²⁺ current	[10]
Canine Cardiac Cells	AV nodal conduction	In vivo electrophysiology	-	Slight prolongation of AV nodal conduction	[11] [12]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the inhibitory effect of a test compound on L-type calcium channel currents in a cellular model.

Materials:

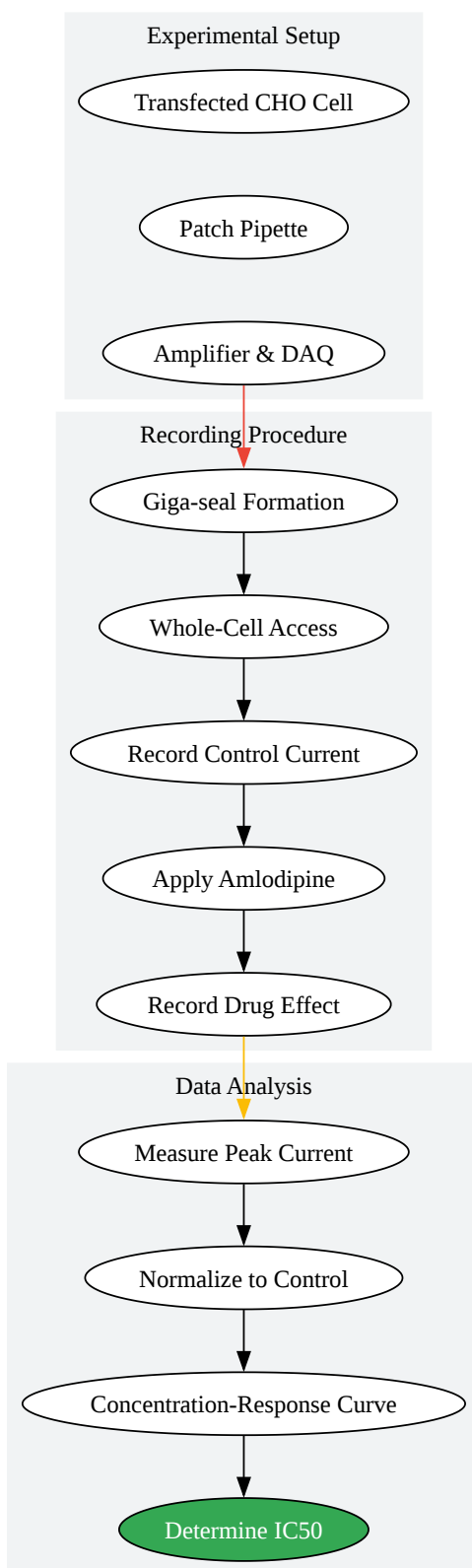
- Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the α 1C subunit of the L-type calcium channel.[\[10\]](#)
- Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.

- Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
- Solutions:
 - External Solution (containing Ba²⁺ as charge carrier): To isolate calcium channel currents.
 - Internal (Pipette) Solution: Containing ions to mimic the intracellular environment.
- Test Compound: Amlodipine dissolved in the external solution at various concentrations.

Procedure:

- Cell Preparation: Plate the transfected CHO cells on glass coverslips and allow them to adhere.
- Pipette Fabrication: Pull glass capillaries to form micropipettes with a fine tip. Fire-polish the tip to ensure a smooth surface for sealing.
- Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
- Current Recording:
 - Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -100 mV).[\[10\]](#)
 - Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward current.[\[10\]](#)
- Drug Application: Perfuse the external solution containing different concentrations of amlodipine over the cell and record the current at each concentration.
- Data Analysis:

- Measure the peak inward current amplitude at each drug concentration.
- Normalize the current to the control (pre-drug) current.
- Plot the normalized current as a function of drug concentration and fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC₅₀ value.



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Cellular Functional Assays

Cellular functional assays provide insights into the downstream consequences of target engagement. For amlodipine, these assays demonstrate its effects on vascular smooth muscle cell physiology.

Quantitative Cellular Data

Assay	Cell Type	Endpoint	IC50 / Effect	Reference
Cell Viability (MTT Assay)	A549 & H1299 Lung Cancer Cells	Proliferation	IC50 = 23 & 25.66 μ M	[13]
Ca2+ Mobilization	Human Vascular Smooth Muscle Cells	Intracellular Ca2+ release	Dose-dependent reduction	[14]
ERK 1/2 Activation	Human Vascular Smooth Muscle Cells	Phosphorylation of ERK 1/2	Reduction with bFGF stimulation	[14]

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the effect of a test compound on the viability and proliferation of cells.

Materials:

- Cell Line: A549 human lung carcinoma cells.[\[13\]](#)
- Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
- 96-well Plates: For cell seeding and treatment.
- Test Compound: Amlodipine.
- MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization Solution: (e.g., DMSO or acidified isopropanol).

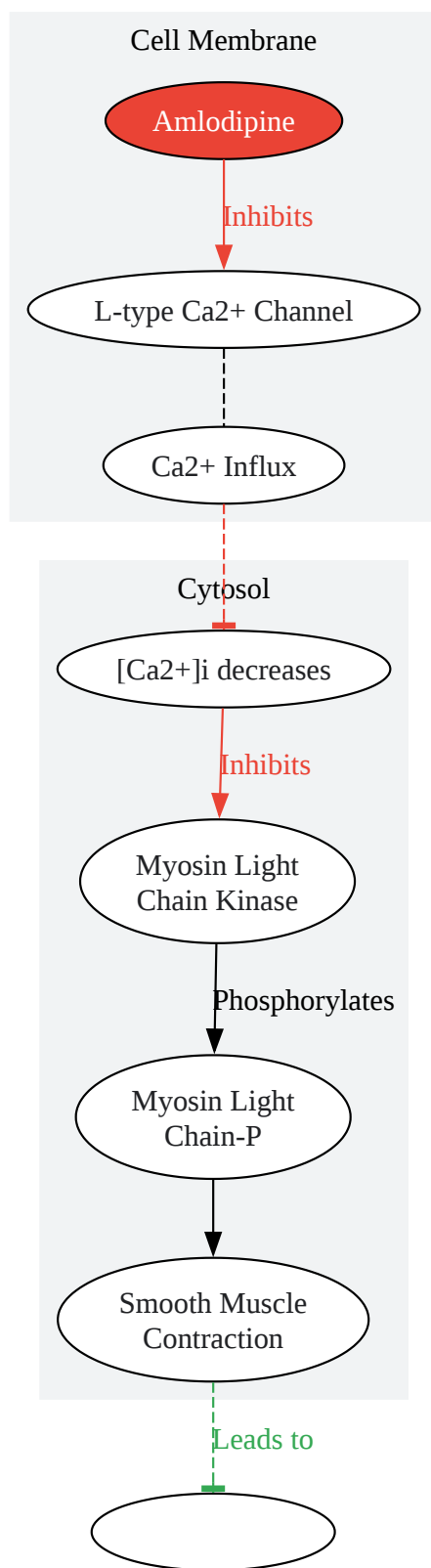
- Plate Reader: To measure absorbance.

Procedure:

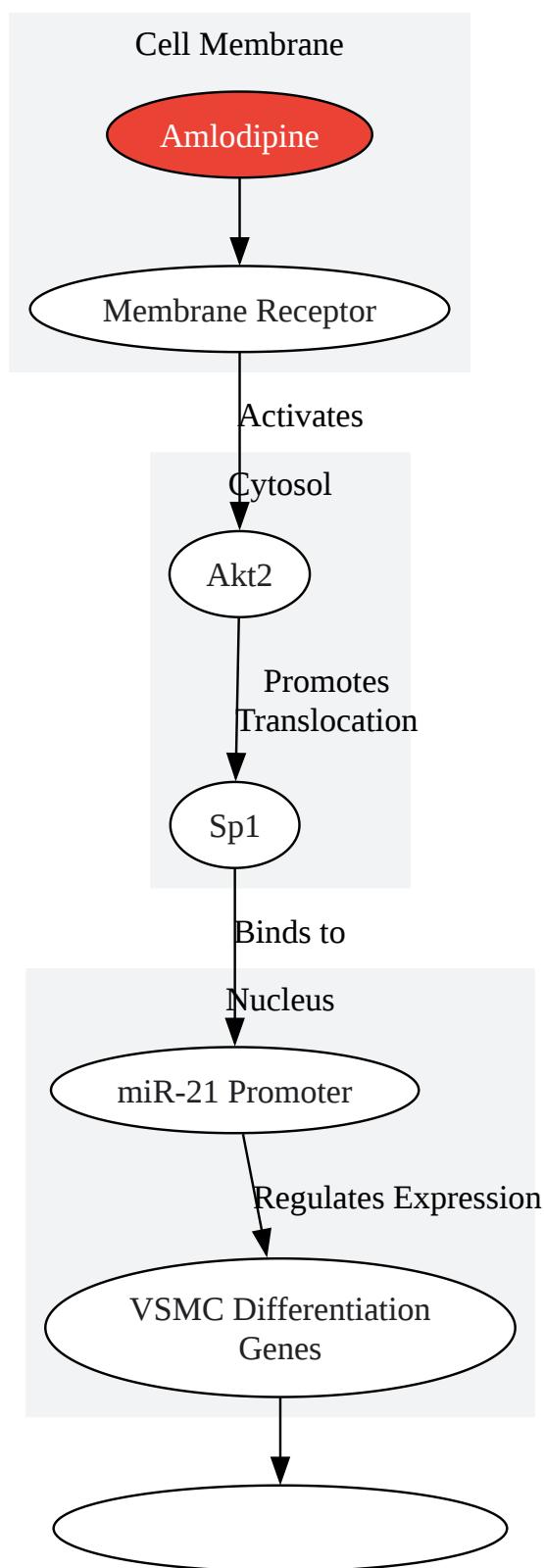
- Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density (e.g., 1×10^4 cells/well) and allow them to attach overnight.[\[13\]](#)
- Compound Treatment: Treat the cells with various concentrations of amlodipine (e.g., 10, 15, 20, 30, 40 μM) for a specified duration (e.g., 48 hours).[\[13\]](#) Include vehicle-treated wells as a control.
- MTT Addition: After the treatment period, add MTT reagent to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
- Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with no cells).
 - Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.
 - Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathways

Amlodipine's primary mechanism of action is the blockade of L-type calcium channels. This action initiates a cascade of downstream signaling events, primarily leading to vasodilation. Additionally, amlodipine has been shown to modulate other signaling pathways involved in cell growth and differentiation.



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